
(1R*,4R*)-N1-(4-Nitrobenzyl)cyclohexane-1,4-diamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R*,4R*)-N1-(4-Nitrobenzyl)cyclohexane-1,4-diamine dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as NB-DCH and is a potent inhibitor of protein tyrosine phosphatases (PTPs).
Aplicaciones Científicas De Investigación
Catalysis and Stereochemistry
One notable application is in catalysis, particularly in enantioselective Michael additions. For instance, nickel(II)-diamine complexes have been utilized to catalyze Michael additions of 1,3-dicarbonyl compounds to nitroalkenes, demonstrating good yields and high enantioselectivities. The diamine ligands in these complexes play crucial roles in stereoinduction, acting as chiral ligands and bases for substrate enolization (Evans, Mito, & Seidel, 2007).
Ligand Design and Metal Complexes
In ligand design, chiral N4 Schiff bases and their metal complexes have been synthesized for potential use in homogeneous asymmetric catalysis. The structural versatility of these ligands allows for the creation of various metal complexes with potential catalytic applications (Karamé, Tommasino, Faure, & Lemaire, 2003).
Polymer Science
In polymer science, aromatic diamines with cyclohexane and trifluoromethyl moieties have been used to synthesize organosoluble polyimides. These materials exhibit excellent solubility in various organic solvents and outstanding thermal stability, making them suitable for high-performance applications (Yang, Su, & Hsiao, 2004).
Organocatalysis
Carbamate-monoprotected cyclohexane-1,2-diamines have served as chiral organocatalysts for additions of aryl ketones and acetone to nitroalkenes, achieving high enantioselectivities. This illustrates the potential of cyclohexane-based diamines in organocatalysis and asymmetric synthesis (Flores-Ferrándiz, Stiven, Sotorríos, Gómez-Bengoa, & Chinchilla, 2015).
Structural Chemistry
Cyclohexane-based diamines have also been used in the synthesis and structural characterization of metal complexes. For example, Schiff-base macrocyclic complexes have been studied for their structural features and potential applications in coordination chemistry (Keypour, Azadbakht, & Khavasi, 2008).
Propiedades
IUPAC Name |
4-N-[(4-nitrophenyl)methyl]cyclohexane-1,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2.2ClH/c14-11-3-5-12(6-4-11)15-9-10-1-7-13(8-2-10)16(17)18;;/h1-2,7-8,11-12,15H,3-6,9,14H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTZHVHTIIQJDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NCC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

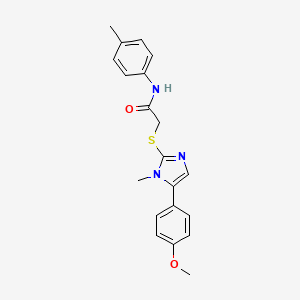
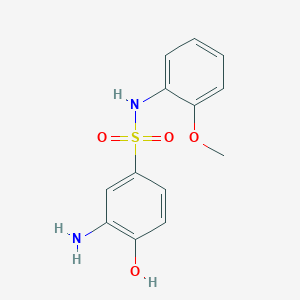
![3-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2821716.png)
![8-((1H-benzo[d]imidazol-2-yl)thio)-3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2821717.png)
![2-[5-(4-Chloro-phenyl)-tetrazol-2-yl]-ethanol](/img/structure/B2821719.png)
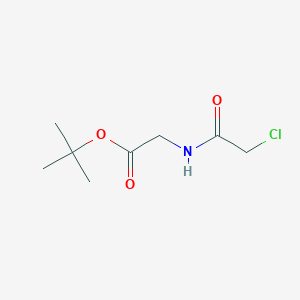
![1-[3-(3-Hydroxy-phenyl)-5-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-ethanone](/img/structure/B2821724.png)
![N-(1-cyano-1-methylethyl)-6-phenyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2821728.png)
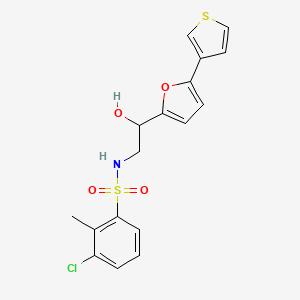
![ethyl 3-(benzo[d]thiazol-2-yl)-2-butyramido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2821731.png)

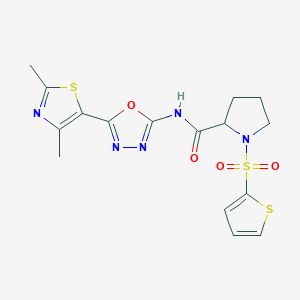
![N-[3-[3-(2-ethoxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2821734.png)
![6-((2-(4-fluorophenyl)-2-oxoethyl)thio)-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2821735.png)